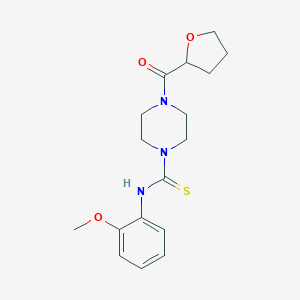![molecular formula C19H18ClN3O3S B215882 N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B215882.png)
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of medical and biological research. This compound is commonly referred to as CMMD or N-(4-chlorophenyl)-2-(4-methoxybenzylamino)-4-oxo-5,6-dihydrothiazine-6-carboxamide.
作用机制
The mechanism of action of CMMD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. CMMD has been shown to inhibit the activity of the enzyme AKT, which is known to play a key role in cancer cell survival and growth.
Biochemical and Physiological Effects:
Studies have shown that CMMD has a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may contribute to its anti-cancer activity. CMMD has also been shown to induce the expression of certain genes that are involved in apoptosis, which may contribute to its ability to induce programmed cell death in cancer cells.
实验室实验的优点和局限性
One of the advantages of using CMMD in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the molecular mechanisms underlying cancer cell proliferation and survival. However, one of the limitations of using CMMD in lab experiments is that it is a relatively complex compound to synthesize, which may limit its availability and accessibility to researchers.
未来方向
There are a number of future directions for research involving CMMD. One area of research that is particularly promising is the development of new anti-cancer drugs based on the structure of CMMD. Researchers are also interested in studying the potential applications of CMMD in other fields of research, such as neuroscience and infectious diseases. Additionally, there is ongoing research aimed at developing more efficient and cost-effective methods for synthesizing CMMD.
合成方法
The synthesis of CMMD involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with thioacetamide to form the thiazine ring, which is subsequently oxidized to form the final product.
科学研究应用
CMMD has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of CMMD is in the field of cancer research. Studies have shown that CMMD has potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. CMMD has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for the development of new anti-cancer drugs.
属性
分子式 |
C19H18ClN3O3S |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)methylamino]-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide |
InChI |
InChI=1S/C19H18ClN3O3S/c1-26-15-8-2-12(3-9-15)11-21-19-23-17(24)10-16(27-19)18(25)22-14-6-4-13(20)5-7-14/h2-9,16H,10-11H2,1H3,(H,22,25)(H,21,23,24) |
InChI 键 |
ICAOBWDPBSBNNJ-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)CNC2=NC(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(2-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B215801.png)

![Methyl [4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)phenyl]acetate](/img/structure/B215808.png)
![N-[4-acetyl-5-(biphenyl-4-yl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215810.png)


![1-ethyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215817.png)
![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[4-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215821.png)
![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)
![2-{1,3-dimethyl-8-[(3-methylbutyl)amino]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(3-methylbutyl)acetamide](/img/structure/B215828.png)
![1-ethyl-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215829.png)